3-(Benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-ethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-2-29-19-13-14-22-21(15-19)24(26)23(30(27,28)20-11-7-4-8-12-20)17-25(22)16-18-9-5-3-6-10-18/h3-15,17H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBDTGSGBDTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Reaction Conditions
The reactions generally require specific conditions such as:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution : Halogenation in the presence of a Lewis acid catalyst.
Medicinal Chemistry
3-(benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one has been investigated for:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains due to its ability to intercalate with DNA and inhibit replication.
- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cells by disrupting enzymatic functions and inducing oxidative stress.
Biological Studies
Research indicates that this compound interacts with specific molecular targets:
- DNA Intercalation : Inhibiting DNA replication and transcription.
- Enzyme Inhibition : The benzenesulfonyl group enhances binding to enzymes, disrupting their activity.
Material Science
The compound's unique properties allow it to be used as a building block for synthesizing more complex organic molecules, contributing to the development of new materials with specific functionalities.
Data Table of Biological Activities
Case Study 1: Antimicrobial Resistance
A study investigated the effectiveness of this compound against drug-resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Case Study 2: Cancer Therapy
In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cells through its mechanism of action involving DNA intercalation and oxidative stress induction. These findings support its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular function. The ethoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
*Calculated based on molecular formula.
Key Observations:
Position 1 Substitutions :
- The target’s benzyl group (aromatic, lipophilic) contrasts with pentyl (aliphatic, flexible) in compounds 97/98 and methyl (small, less steric) in E599-0010. Benzyl may enhance π-π stacking interactions in biological targets compared to pentyl or methyl .
Sulfonyl groups also enhance solubility in polar solvents .
Position 6 Modifications :
- The ethoxy group (–OCH₂CH₃) in the target provides moderate electron-donating effects, whereas fluoro in E599-0010 increases electronegativity and may improve membrane permeability. Compound 97’s methoxy (–OCH₃) offers similar electronic effects but with reduced steric bulk compared to ethoxy .
Position 7 Additions :
- E599-0010’s 4-ethylpiperazinyl group introduces basicity and hydrogen-bonding capacity, which could enhance binding to charged biological targets (e.g., enzymes, receptors) .
Biological Activity
3-(Benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by a quinoline core with various functional groups that enhance its biological properties. The synthesis typically involves several steps:
- Formation of the Quinoline Core : Achieved through reactions such as the Pfitzinger reaction, where an isatin reacts with an aryl aldehyde.
- Introduction of the Benzyl Group : This is done via Friedel-Crafts alkylation using benzyl chloride.
- Ethoxylation : The ethoxy group is introduced through etherification using ethanol.
- Sulfonylation : The benzenesulfonyl group is added using benzenesulfonyl chloride in the presence of a base like pyridine.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various disease processes, impacting cellular metabolism.
- Receptor Modulation : It can interact with cell surface receptors, altering their activity and downstream signaling pathways.
- DNA Intercalation : The quinoline structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis , revealing potent activity comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 12.5 | Comparable to Vancomycin |
| Mycobacterium smegmatis | 6.25 | More effective than Rifampicin |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The presence of the benzenesulfonyl group enhances its solubility and bioavailability, making it a promising candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A case study focused on the antimicrobial efficacy of this compound involved testing against multidrug-resistant strains. Results showed that the compound not only inhibited growth but also reduced biofilm formation in resistant strains, highlighting its potential as an effective treatment option in clinical settings .
Case Study 2: Anticancer Research
Another study explored the anticancer potential of this compound in various cancer models. The findings indicated significant tumor regression in xenograft models treated with the compound, suggesting a strong therapeutic effect that warrants further investigation in clinical trials .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for 3-(benzenesulfonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one, and how are reaction conditions optimized? A: The synthesis typically involves:
- Step 1: Condensation of a quinolinone precursor with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Step 2: Alkylation with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to attach the benzyl group to the nitrogen atom .
- Step 3: Ethoxy group introduction via nucleophilic substitution using ethyl bromide and a polar aprotic solvent like DMSO .
Optimization: Reaction temperatures (60–100°C), solvent selection (DCM for sulfonylation, DMF for alkylation), and catalyst use (e.g., Pd for cross-coupling) are critical. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂NO₄S) .
- X-ray Crystallography: Resolves stereochemistry and packing modes; SHELX or WinGX software aids in refinement .
Reactivity and Stability
Q: How does the compound behave under oxidative or hydrolytic conditions? A:
- Oxidative Stability: The benzenesulfonyl group enhances stability, but the ethoxy moiety may degrade under strong oxidants (e.g., KMnO₄) .
- Hydrolytic Sensitivity: The 4-quinolinone core is susceptible to base-mediated hydrolysis. Acidic conditions (pH < 3) may protonate the carbonyl, reducing reactivity .
Methodological Tip: Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
Biological Activity Profiling
Q: What experimental designs are recommended to evaluate its potential anticancer or anti-inflammatory activity? A:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations (Table 1) .
- Anti-inflammatory Screening: Measure COX-2 inhibition via ELISA and compare to celecoxib as a positive control .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | MCF-7 | 12.3 ± 1.2 | |
| Cisplatin | MCF-7 | 8.9 ± 0.9 |
Addressing Data Contradictions
Q: How to resolve discrepancies in reported biological activity across studies? A:
- Purity Verification: Reanalyze compound purity via HPLC (>95%) and confirm water content (Karl Fischer titration) .
- Assay Variability: Standardize protocols (e.g., serum-free media, incubation time) and include internal controls .
- Structural Analog Comparison: Test derivatives (e.g., fluorobenzoyl or methylphenyl variants) to isolate substituent effects .
Advanced Synthesis Optimization
Q: What strategies improve yield in large-scale synthesis? A:
- Flow Chemistry: Continuous flow reactors reduce side reactions during sulfonylation .
- Design of Experiments (DoE): Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
- In-line Analytics: Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Computational Modeling
Q: How to predict interactions between this compound and biological targets? A:
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., PARP-1 or EGFR) and validate with MD simulations (GROMACS) .
- QSAR Studies: Corrogate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity using Gaussian-based DFT calculations .
Crystallography Challenges
Q: What are common issues in crystallizing this compound, and how are they resolved? A:
- Twinning: Use SHELXD for data integration and Olex2 for space group assignment .
- Disorder: Refine disordered benzyl groups with restraints in SHELXL .
- Solvent Masking: Employ SQUEEZE in PLATON to model unresolved solvent .
Structure-Activity Relationship (SAR)
Q: How do substituents influence bioactivity? A: Key findings:
- Benzyl Group: Bulky substituents (e.g., 4-methylbenzyl) enhance membrane permeability but reduce solubility .
- Ethoxy vs. Methoxy: Ethoxy improves metabolic stability in liver microsome assays .
- Sulfonyl Position: Para-substituted benzenesulfonyl groups increase target affinity vs. meta .
Mechanistic Pathway Elucidation
Q: How to investigate its mechanism of action in enzyme inhibition? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
